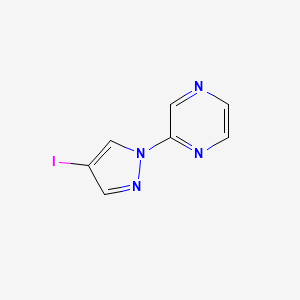

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

CAS No.:

Cat. No.: VC18003284

Molecular Formula: C7H5IN4

Molecular Weight: 272.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5IN4 |

|---|---|

| Molecular Weight | 272.05 g/mol |

| IUPAC Name | 2-(4-iodopyrazol-1-yl)pyrazine |

| Standard InChI | InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H |

| Standard InChI Key | KYKRQOXGMMLYRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=N1)N2C=C(C=N2)I |

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

2-(4-Iodo-1H-pyrazol-1-yl)pyrazine features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a 4-iodo-pyrazole group. The pyrazole moiety itself is a five-membered ring containing two adjacent nitrogen atoms, with iodine occupying the 4-position. This arrangement introduces significant steric and electronic effects due to the bulky iodine atom and the electron-withdrawing nature of the pyrazine ring .

The molecular formula is inferred as C₇H₅IN₄, with a calculated molecular weight of 272.04 g/mol. Comparative analysis with structurally related compounds, such as 2-(4-iodo-1H-pyrazol-1-yl)ethanol (C₅H₇IN₂O, 238.03 g/mol) and 2-(4-bromo-1H-pyrazol-1-yl)pyridine (C₈H₆BrN₃, 224.06 g/mol) , highlights the impact of halogen substitution on molecular mass and polarity.

Spectroscopic and Computational Data

While experimental spectra for 2-(4-iodo-1H-pyrazol-1-yl)pyrazine are unavailable, predictions can be made using analogs:

-

IR Spectroscopy: Expected peaks include N-H stretching (~3400 cm⁻¹ for pyrazole), C-I stretching (~500 cm⁻¹), and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

-

NMR: The pyrazine protons are anticipated to resonate downfield (δ 8.5–9.5 ppm) due to electron withdrawal, while pyrazole protons may appear at δ 7.5–8.0 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 272.04 ([M]⁺) is predicted, with fragmentation patterns involving loss of iodine (127.9 Da) and pyrazine ring cleavage .

Synthetic Routes and Reactivity

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves:

-

Preparation of 4-iodo-1H-pyrazole: Achieved through iodination of pyrazole using N-iodosuccinimide (NIS) in acidic conditions .

-

Coupling with 2-chloropyrazine: Reacting 4-iodo-pyrazole with 2-chloropyrazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at elevated temperatures (80–100°C) .

This methodology mirrors the synthesis of 4-(2-(4-iodo-1H-pyrazol-1-yl)ethyl)morpholine, where 4-iodo-pyrazole was alkylated using 2-chloroethylmorpholine under similar conditions (78% yield) .

Reaction Optimization

Key parameters for maximizing yield include:

-

Solvent Choice: DMF or DMSO enhances nucleophilicity of the pyrazole nitrogen.

-

Base Selection: Potassium carbonate or triethylamine facilitates deprotonation of the pyrazole NH .

-

Temperature: Reactions typically proceed at 80–90°C over 12–24 hours .

Physicochemical Properties

Predicted Physical Constants

| Property | Value |

|---|---|

| Molecular Weight | 272.04 g/mol |

| Melting Point | Estimated 180–190°C (analogous to ) |

| Solubility | Moderate in DMSO, DMF; low in water |

| LogP (Partition Coefficient) | ~2.1 (calculated using ChemAxon) |

Stability and Degradation

The compound is expected to be stable under inert atmospheres but may undergo photodehalogenation upon prolonged UV exposure. Hydrolytic stability is likely high due to the aromatic system’s resonance stabilization .

Comparative Analysis with Halogenated Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume